molecular formula C17H19N3O2 B5405425 N-[4-({[(2,3-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide

N-[4-({[(2,3-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide

Cat. No.: B5405425
M. Wt: 297.35 g/mol
InChI Key: KVZRPIYSZYOCOE-UHFFFAOYSA-N
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Description

N-[4-({[(2,3-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide, also known as DAA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAA belongs to the class of N-phenylacetamide derivatives and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of N-[4-({[(2,3-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide involves the inhibition of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. By inhibiting HDACs, this compound can modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, leading to anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects, including the induction of oxidative stress, modulation of the immune system, and inhibition of angiogenesis. These effects contribute to the anti-cancer activity of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-({[(2,3-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide in lab experiments is its high potency and specificity towards HDACs. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-[4-({[(2,3-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide. One potential direction is to investigate the synergistic effects of this compound with other anti-cancer agents. Another direction is to explore the potential use of this compound in combination with other therapeutic modalities, such as radiation therapy or immunotherapy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of this compound and its potential applications in other diseases.

Synthesis Methods

The synthesis of N-[4-({[(2,3-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide involves the reaction of N-(2,3-dimethylphenyl)acetamide with phosgene and ammonium hydroxide. The resulting product is purified through a series of chromatographic techniques to obtain pure this compound.

Scientific Research Applications

N-[4-({[(2,3-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. This compound has been found to exhibit anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. It has been suggested that this compound induces apoptosis, inhibits cell proliferation, and suppresses tumor growth.

Properties

IUPAC Name

N-[4-[(2,3-dimethylphenyl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-11-5-4-6-16(12(11)2)20-17(22)19-15-9-7-14(8-10-15)18-13(3)21/h4-10H,1-3H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZRPIYSZYOCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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